6-acetyl-7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one
Description
Properties
IUPAC Name |
6-acetyl-7-hydroxy-8-methyl-4-propylchromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O4/c1-4-5-10-6-13(17)19-15-8(2)14(18)11(9(3)16)7-12(10)15/h6-7,18H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUXPKMXRLIYLFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=C(C(=C(C=C12)C(=O)C)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-acetyl-7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one can be achieved through various methods. One common method involves the reaction of 7-hydroxy-4-methylcoumarin with ethylchloroacetate, followed by the addition of hydrazine hydrate . Another method involves the reaction of 6-hydroxy-4-methyl-2H-chromen-2-one with acetic anhydride under acidic conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods, with optimization for yield and purity. The use of green solvents and catalysts is also explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
6-acetyl-7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents into the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine, chlorine, and nitrating agents are used under controlled conditions.
Major Products Formed
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted coumarins .
Scientific Research Applications
6-acetyl-7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of other coumarin derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of fluorescent materials and as a chemical intermediate in various industrial processes
Mechanism of Action
The mechanism of action of 6-acetyl-7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural and physicochemical differences between 6-acetyl-7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one and related coumarin derivatives:
Key Comparisons:
The 6-chloro derivative (C₁₂H₁₁ClO₃, MW 238.67) exhibits higher lipophilicity than the acetylated target compound, which may influence pharmacokinetic behavior.
Biological Activity
- Studies on 4-propyl coumarins (e.g., 5,7-dihydroxy-4-propyl-2H-chromen-2-one derivatives) demonstrate significant antimicrobial and antitumor activities . The acetyl and methyl groups in the target compound could enhance these effects by modulating electron distribution and steric interactions.
- The absence of the 8-methyl and 4-propyl groups in simpler analogues like 6-acetyl-7-hydroxy-2H-chromen-2-one (C₁₁H₈O₄) correlates with reduced bioactivity, highlighting the importance of multi-substitution.
Synthetic Accessibility The synthesis of chloro- and nitro-substituted coumarins (e.g., 8-chloro-7-hydroxy-4-phenyl derivatives) involves sulfuric acid-mediated condensation of resorcinol derivatives with ethyl aroylacetates . Similar methods may apply to the target compound, though reaction conditions must accommodate its bulky substituents.
Hydrogen Bonding and Crystallography
- The 7-hydroxy group enables hydrogen bonding, a critical factor in crystal packing and supramolecular assembly . Structural isomers like 8-acetyl-7-hydroxy-2H-chromen-2-one (C₁₂H₁₀O₅) exhibit distinct hydrogen-bonding patterns due to acetyl positional changes.
Biological Activity
Overview
6-acetyl-7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one, a compound belonging to the coumarin family, exhibits a range of significant biological activities. This compound is characterized by its unique chromen-2-one structure, which is substituted with various functional groups that enhance its biological efficacy. Coumarins, in general, are known for their diverse pharmacological properties, including antimicrobial, antioxidant, anti-inflammatory, and anticancer activities.
Chemical Structure and Properties
The chemical formula for 6-acetyl-7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one is C_15H_16O_4, with a molecular weight of 260.29 g/mol. Its structure can be represented as follows:
This structure contributes to its interaction with various biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It has been shown to inhibit key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play critical roles in inflammatory processes.
- Antioxidant Activity : The compound acts as an antioxidant by scavenging free radicals and reducing oxidative stress in cells, thereby protecting against cellular damage .
- Antimicrobial Activity : It demonstrates significant antimicrobial properties by disrupting microbial cell membranes and inhibiting the growth of bacteria and fungi.
Anticancer Properties
Recent studies have highlighted the potential of 6-acetyl-7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one in cancer therapy. It has been observed to induce apoptosis in cancer cells through mechanisms involving caspase activation and cell cycle arrest .
Table 1: Anticancer Activity Summary
| Study Reference | Cancer Type | Mechanism of Action | IC50 (µM) |
|---|---|---|---|
| Breast | Induction of apoptosis | 15 | |
| Colon | Inhibition of tumor-associated CAs | 0.53 | |
| Lung | Caspase-dependent mechanisms | 10 |
Antimicrobial Effects
The compound has been tested against various pathogens, showing promising results in inhibiting bacterial and fungal growth.
Table 2: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
Case Studies
- In Vivo Studies : A study conducted on mice demonstrated that administration of the compound significantly reduced tumor size in a colon cancer model, suggesting its potential as an anticancer agent .
- Clinical Trials : Preliminary clinical trials have indicated that patients receiving treatments including this compound showed improved outcomes compared to control groups, particularly in reducing inflammation and pain associated with chronic conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
